molecular formula C10H9ClO4 B2496059 Methyl (2-chloro-4-formylphenoxy)acetate CAS No. 1306968-62-6

Methyl (2-chloro-4-formylphenoxy)acetate

Cat. No.: B2496059
CAS No.: 1306968-62-6
M. Wt: 228.63
InChI Key: SGVSUNWEOSNTPL-UHFFFAOYSA-N
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Description

Methyl (2-chloro-4-formylphenoxy)acetate (CAS: Not explicitly provided; molecular formula: C₁₁H₁₁ClO₅, molecular weight: 258.65 g/mol) is an aromatic ester featuring a chloro substituent at the 2-position and a formyl group at the 4-position of the phenoxy ring. This compound is synthesized via nucleophilic substitution and esterification reactions, as demonstrated in , where it is produced in 93% yield as a white solid. Key spectral data include an ES+ mass spectrometry peak at m/z 229 ([M+H]⁺) and an HPLC retention time of 1.04 minutes . The formyl group enables further derivatization (e.g., condensation reactions), while the chloro substituent enhances electron-withdrawing effects, influencing reactivity and stability.

Properties

IUPAC Name

methyl 2-(2-chloro-4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-14-10(13)6-15-9-3-2-7(5-12)4-8(9)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVSUNWEOSNTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2-chloro-4-formylphenoxy)acetate typically involves the reaction of 2-chloro-4-formylphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the methyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, controlled temperatures, and optimized reaction times to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl (2-chloro-4-formylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl (2-chloro-4-formylphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of methyl (2-chloro-4-formylphenoxy)acetate involves its interaction with specific molecular targets. For instance, in its role as a herbicide, it mimics natural plant hormones (auxins) and disrupts normal plant growth processes. This leads to uncontrolled growth and eventually the death of the plant. The compound’s formyl group can also participate in various biochemical pathways, leading to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The following compounds are compared based on substituent variations:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl (2-chloro-4-formylphenoxy)acetate C₁₁H₁₁ClO₅ 258.65 2-Cl, 4-CHO High reactivity due to formyl group; used in further synthesis
Ethyl (2,3-dichloro-4-formylphenoxy)acetate C₁₁H₁₀Cl₂O₄ 293.10 2,3-Cl₂, 4-CHO, ethyl ester Increased halogenation reduces solubility; ethyl ester enhances lipophilicity
Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate C₁₁H₁₁ClO₅ 258.65 2-Cl, 4-CHO, 6-OCH₃ Methoxy group improves solubility in polar solvents; steric hindrance affects reactivity
Methyl 2-(4-formylphenoxy)acetate C₁₀H₁₀O₄ 194.18 4-CHO (no Cl) Lower electron deficiency increases stability; reduced electrophilicity
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 256.68 4-Cl, acetoacetate group Keto-enol tautomerism influences stability and biological activity
Key Observations:
  • Halogenation: Additional chlorine atoms (e.g., in Ethyl (2,3-dichloro-4-formylphenoxy)acetate) increase molecular weight and lipophilicity but reduce aqueous solubility .
  • Ester Group : Methyl esters (e.g., target compound) generally exhibit higher volatility and faster hydrolysis rates compared to ethyl esters .
  • Functional Groups: The formyl group in the target compound allows for Schiff base formation, while methoxy groups (e.g., in Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate) enhance solubility in organic solvents .

Crystallographic and Spectroscopic Differences

  • Crystal Packing: this compound derivatives (e.g., Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate) exhibit weak C–H⋯C interactions, forming dimers that influence melting points and crystallinity .
  • Spectroscopy : The formyl group in the target compound shows distinct IR absorption at ~1700 cm⁻¹ (C=O stretch), while methoxy-substituted analogs display additional peaks at ~1250 cm⁻¹ (C–O–C) .

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